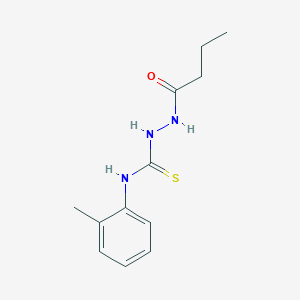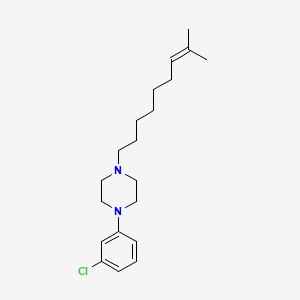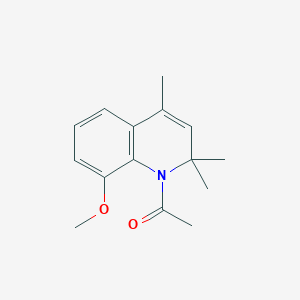
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound belonging to the quinoline family It is characterized by its unique structure, which includes an acetyl group, a methoxy group, and three methyl groups attached to a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxyquinoline and acetyl chloride.
Acetylation Reaction: The key step involves the acetylation of 8-methoxyquinoline using acetyl chloride in the presence of a base such as pyridine. This reaction introduces the acetyl group at the 1-position of the quinoline ring.
Methylation: Subsequent methylation reactions are carried out to introduce the three methyl groups at the 2, 2, and 4 positions. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction can produce 1-acetyl-8-methoxy-2,2,4-trimethylquinoline.
Scientific Research Applications
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: Lacks the acetyl and additional methyl groups, resulting in different chemical properties and reactivity.
1-acetyl-2,2,4-trimethylquinoline: Similar structure but without the methoxy group, affecting its solubility and biological activity.
2,2,4-trimethyl-1,2-dihydroquinoline: Lacks both the acetyl and methoxy groups, leading to distinct chemical behavior.
Uniqueness
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both acetyl and methoxy groups enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(8-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-9-15(3,4)16(11(2)17)14-12(10)7-6-8-13(14)18-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNHKLBWQKBABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC=C2OC)C(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea](/img/structure/B4671521.png)
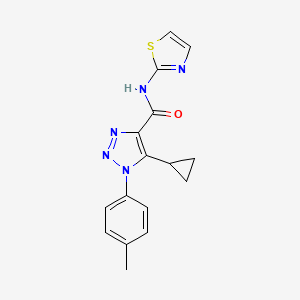
![2-(2-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B4671530.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide](/img/structure/B4671535.png)
![3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4671536.png)
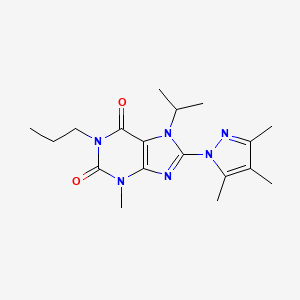

![2-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4671546.png)
![methyl 4-({[(4-methyl-5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4671553.png)
![N~3~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4671562.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)
